1H-Pyrazolo[3,4-b]pyridine-6-carboxamide, 4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethyl-
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Overview
Description
4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a fluorophenyl moiety, contributes to its distinct chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Attachment of the fluorophenyl moiety: This can be done through Suzuki-Miyaura coupling reactions using boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Fluorophenyl derivatives: Compounds with similar fluorophenyl moieties may exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of 4-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19FN4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-cyclopropyl-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H19FN4O/c1-11-17-15(13-5-6-13)9-16(22-18(17)24(2)23-11)19(25)21-10-12-3-7-14(20)8-4-12/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,21,25) |
InChI Key |
UFGDSLGYXOOZJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C4CC4)C |
Origin of Product |
United States |
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